2-methyl-N-(4-methyl-2-nitrophenyl)benzamide
Description
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, featuring a nitro group and methyl groups on the phenyl rings
Properties
IUPAC Name |
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-8-13(14(9-10)17(19)20)16-15(18)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXSUOBPIOODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of 2-methylbenzamide can be achieved using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Acylation: The acylation of 4-methyl-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine can yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: 2-methyl-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with different substitution patterns.
2-methyl-4-nitroanisole: Contains a methoxy group instead of an amide group.
Uniqueness
2-methyl-N-(4-methyl-2-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro and methyl groups on the phenyl rings makes it a versatile intermediate for various synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
